1-Allyl-3-(4-ethylphenyl)thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMIIYCIMBHCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Allyl 3 4 Ethylphenyl Thiourea
Synthetic Approaches for N-Allyl-N'-arylthioureas
The construction of the N-allyl-N'-arylthiourea framework can be achieved through several reliable synthetic routes. These methods primarily involve the formation of the thiourea (B124793) bridge between an allylic amine precursor and a phenyl-containing moiety.
Condensation Reactions Utilizing Allyl Isothiocyanate and Substituted Anilines
A primary and straightforward method for the synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea is the condensation reaction between allyl isothiocyanate and 4-ethylaniline. This reaction proceeds via a nucleophilic addition of the amino group of the aniline (B41778) to the electrophilic carbon atom of the isothiocyanate group. The reaction is typically carried out in a suitable organic solvent, such as ethanol (B145695) or acetone, and often requires heating under reflux to ensure completion. The product can then be isolated and purified by recrystallization. This method is widely applicable for the synthesis of a variety of N-allyl-N'-arylthioureas. uobabylon.edu.iq
A general representation of this synthetic approach is depicted below:
Scheme 1: Synthesis of this compound via Condensation
Alternative Synthetic Routes Employing Allylthiourea (B1665245) Intermediates and Acyl Chlorides
An alternative strategy for the synthesis of N-acyl-3-allylthioureas involves the use of allylthiourea as a key intermediate. This method, often a variation of the Schotten-Baumann reaction, involves the nucleophilic substitution of an acyl chloride with allylthiourea in the presence of a base. unair.ac.id While this approach is more commonly used for creating N-acyl derivatives, it highlights the versatility of allylthiourea as a building block. For the synthesis of this compound, a related approach would involve the reaction of 4-ethylphenyl isothiocyanate with allylamine.
Another method involves a one-pot reaction system using supported reagents. For instance, an allyl bromide can react with potassium thiocyanate (B1210189) on a silica (B1680970) support to form allyl isothiocyanate in situ, which then reacts with an amine supported on alumina (B75360) to yield the corresponding N-allylthiourea. researchgate.net
Optimization of Reaction Conditions and Reagent Stoichiometry for this compound Synthesis
The efficiency of the synthesis of this compound can be influenced by several factors. Optimization of these parameters is crucial for maximizing yield and purity.
| Parameter | Condition | Effect on Reaction |
| Solvent | Ethanol, Acetone, Tetrahydrofuran | The choice of solvent can affect the solubility of reactants and the reaction rate. |
| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but may also lead to side product formation. |
| Reaction Time | Several hours | The reaction is typically monitored by thin-layer chromatography (TLC) to determine completion. |
| Stoichiometry | Equimolar amounts of reactants | Using a slight excess of one reactant can be explored to drive the reaction to completion. |
| Catalyst | Generally not required | The nucleophilic addition is often spontaneous, especially with heating. |
This table presents typical conditions based on the synthesis of analogous thiourea derivatives. Specific optimization for this compound may be required.
Derivatization Strategies for this compound Analogs
The chemical structure of this compound offers multiple sites for modification, allowing for the creation of a library of analogs with potentially diverse properties.
Modification of the N-Allyl Moiety
The allyl group is a versatile functional handle that can undergo a variety of chemical transformations.
One significant reaction is halocyclization . In the presence of an electrophilic halogen source, such as iodine or copper(II) halides, N-allyl thioureas can undergo cyclization to form thiazoline (B8809763) derivatives. researchgate.net This transformation provides a pathway to a different class of heterocyclic compounds.
Scheme 2: Halocyclization of the N-Allyl Moiety
Where Ar represents the 4-ethylphenyl group.
Other potential reactions of the allyl group include oxidation, reduction, and addition reactions across the double bond, offering numerous possibilities for structural diversification.
Substitutions on the 4-Ethylphenyl Moiety
The aromatic ring of the 4-ethylphenyl group is amenable to electrophilic substitution reactions. The existing ethyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho to the ethyl group (positions 2 and 6) and para to the ethyl group (the position is already occupied by the thiourea linkage).
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to yield ortho-substituted derivatives of this compound. The specific reaction conditions would determine the degree and position of substitution. For example, nitration with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 2-position of the phenyl ring.
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃, H₂SO₄ | 1-Allyl-3-(4-ethyl-2-nitrophenyl)thiourea |
| Bromination | Br₂, FeBr₃ | 1-Allyl-3-(2-bromo-4-ethylphenyl)thiourea |
| Sulfonation | Fuming H₂SO₄ | 1-Allyl-3-(4-ethyl-2-sulfophenyl)thiourea |
| Acylation | RCOCl, AlCl₃ | 1-Allyl-3-(2-acyl-4-ethylphenyl)thiourea |
This table illustrates potential electrophilic substitution reactions on the 4-ethylphenyl ring.
Introduction of Bridging Units and Heterocyclic Systems
The transformation of this compound into more complex cyclic structures is a key area of investigation in synthetic organic chemistry. These reactions often involve the electrophile-mediated cyclization of the allyl group, where the sulfur and nitrogen atoms of the thiourea moiety act as internal nucleophiles. This process allows for the construction of various heterocyclic rings, including thiazolines and their derivatives.
One of the most well-documented methods for achieving this transformation is through iodocyclization. The reaction of N-allylthioureas with iodine initiates an electrophilic attack on the double bond of the allyl group, leading to the formation of an iodonium (B1229267) ion intermediate. Subsequent intramolecular nucleophilic attack by the sulfur atom of the thiourea moiety results in the formation of a five-membered thiazoline ring. This process is highly regioselective, typically favoring the exo-cyclization pathway.
While specific studies detailing the iodocyclization of this compound are not extensively reported in publicly available literature, the general mechanism and reaction conditions can be inferred from studies on analogous N-allyl-N'-arylthioureas. These reactions are generally carried out in an organic solvent, such as dichloromethane (B109758) or acetonitrile, at room temperature. The resulting products are typically 2-(arylamino)-5-(iodomethyl)-4,5-dihydrothiazole derivatives.
The general reaction scheme for the iodocyclization of an N-allyl-N'-arylthiourea is depicted below:
Scheme 1: General Iodocyclization of N-Allyl-N'-arylthiourea
R-NH-C(=S)-NH-CH2-CH=CH2 + I2 -----> [Product]
In this reaction, 'R' represents an aryl group. The reaction leads to the formation of a 2-(arylamino)-5-(iodomethyl)-4,5-dihydrothiazole.
The following table outlines the expected products and hypothetical reaction parameters for the iodocyclization of this compound, based on data from similar compounds.
| Reactant | Reagent | Solvent | Product | Hypothetical Yield (%) |
| This compound | Iodine (I₂) | Dichloromethane | 2-((4-Ethylphenyl)amino)-5-(iodomethyl)-4,5-dihydro-1,3-thiazole | 85-95 |
Further transformations of the resulting iodomethyl-substituted thiazoline ring can lead to the introduction of various bridging units and the formation of more complex bicyclic or polycyclic systems. For instance, the iodine atom can be displaced by a variety of nucleophiles, allowing for the extension of the molecular framework.
In addition to iodine, other halogens and electrophiles can be employed to initiate the cyclization, potentially leading to different heterocyclic systems or derivatives. The specific nature of the electrophile, the substitution pattern on the aromatic ring, and the reaction conditions all play a crucial role in determining the final product of these transformations. The synthesis of thiazole (B1198619) and 4,5-dihydrothiazole ring systems from 1-allylthiourea and its derivatives is a common strategy in heterocyclic chemistry. iaea.org
The versatility of the thiourea functional group also allows for its incorporation into other heterocyclic systems through different synthetic routes, such as condensation reactions with α-haloketones to form 2-aminothiazole (B372263) derivatives. researchgate.net
Molecular Structure Elucidation and Conformational Analysis of 1 Allyl 3 4 Ethylphenyl Thiourea
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are indispensable tools for the structural confirmation of newly synthesized organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a wealth of information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise electronic environment and connectivity of each atom can be determined.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-Allyl-3-(4-ethylphenyl)thiourea, distinct signals corresponding to the protons of the allyl, ethyl, and phenyl groups, as well as the N-H protons of the thiourea (B124793) moiety, are expected.
Aromatic Protons: The protons on the 4-ethylphenyl group are expected to appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring.
Allyl Group Protons: The allyl group will exhibit a complex multiplet pattern. The vinyl protons (=CH- and =CH₂) will resonate in the downfield region (δ 5.0-6.0 ppm), while the methylene (B1212753) protons adjacent to the nitrogen (-CH₂-N) will appear as a doublet of doublets further upfield.
Ethyl Group Protons: The ethyl group will show a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), a pattern typical for an ethyl substituent on a benzene ring.
N-H Protons: The two N-H protons of the thiourea group are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration due to hydrogen bonding. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.
Thiourea Carbonyl: The most downfield signal is expected for the carbon atom of the thiourea group (C=S), typically appearing in the range of δ 178-180 ppm. nih.gov
Aromatic Carbons: The carbon atoms of the 4-ethylphenyl ring will show distinct signals in the aromatic region (δ 120-140 ppm). The carbon atom bearing the ethyl group and the carbon atom attached to the nitrogen of the thiourea will have characteristic chemical shifts.
Allyl and Ethyl Carbons: The sp² carbons of the allyl group will resonate in the olefinic region, while the sp³ carbons of the allyl and ethyl groups will appear in the upfield region of the spectrum.
| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |
| N-H (thiourea) | Broad singlets | C=S | 178-180 |
| Aromatic-H | 7.0-7.5 (two doublets) | Aromatic-C | 120-140 |
| Allyl =CH- | 5.5-6.0 (multiplet) | Allyl =CH- | 130-135 |
| Allyl =CH₂ | 5.0-5.5 (multiplet) | Allyl =CH₂ | 115-120 |
| Allyl -CH₂-N | ~4.0 (multiplet) | Allyl -CH₂-N | 45-50 |
| Ethyl -CH₂- | ~2.6 (quartet) | Ethyl -CH₂- | 28-30 |
| Ethyl -CH₃ | ~1.2 (triplet) | Ethyl -CH₃ | 15-17 |
Expected NMR data based on analogous compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key expected vibrational frequencies for this compound include:
N-H Stretching: The N-H stretching vibrations of the thiourea moiety are expected to appear as one or two bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. mdpi.comnih.gov
C-H Stretching: The aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=S Stretching: The characteristic thiocarbonyl (C=S) stretching vibration is expected to appear in the region of 1250-1020 cm⁻¹. asianpubs.org
C-N Stretching: The C-N stretching vibrations of the thiourea group will be present in the fingerprint region of the spectrum.
C=C Stretching: The C=C stretching of the allyl group will be observed around 1640 cm⁻¹.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H (stretch) | 3100-3400 |
| Aromatic C-H (stretch) | 3000-3100 |
| Aliphatic C-H (stretch) | 2850-3000 |
| C=C (stretch) | ~1640 |
| C=S (stretch) | 1250-1020 |
Expected IR data based on analogous compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₂H₁₆N₂S), the molecular weight is 220.34 g/mol .
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 220. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the thiourea core, leading to characteristic fragment ions. Common fragmentation pathways for related thiourea derivatives involve the loss of the allyl group or the ethylphenyl group, as well as cleavages within the thiourea unit itself.
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing accurate measurements of bond lengths, bond angles, and dihedral angles. While specific crystallographic data for this compound is not publicly available, the expected structural features can be inferred from studies on similar thiourea derivatives. nih.govnih.gov
Determination of Crystal System and Space Group
Based on studies of other N,N'-disubstituted thioureas, this compound is likely to crystallize in a centrosymmetric space group, such as monoclinic P2₁/c or triclinic P-1. asianpubs.orgnih.gov The crystal packing is expected to be dominated by intermolecular hydrogen bonds involving the N-H groups of the thiourea moiety and the sulfur atom, often leading to the formation of dimeric or polymeric structures in the solid state. nih.govasianpubs.org
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of this compound is expected to exhibit several key features. The thiourea unit is generally planar or nearly planar. The C=S bond length is anticipated to be around 1.68-1.71 Å, and the C-N bond lengths within the thiourea core are expected to be in the range of 1.34-1.37 Å, indicating partial double bond character due to resonance. nih.gov
| Parameter | Expected Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| C=S Bond Length | 1.68 - 1.71 Å |
| C-N Bond Length | 1.34 - 1.37 Å |
| N-C-N Bond Angle | ~120° |
| N-C=S Bond Angle | ~120° |
Expected crystallographic data based on analogous compounds.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks
The presence of N-H donor groups and C=S and potentially C=O (in related acylthioureas) acceptor groups facilitates the formation of a variety of hydrogen bonds. In the case of this compound, the N-H protons of the thiourea moiety are expected to be key players in forming both intramolecular and intermolecular hydrogen bonds.
Intramolecular Hydrogen Bonding:
Intermolecular Hydrogen Bonding:
Weaker C-H···S and C-H···π interactions are also expected to play a role in stabilizing the crystal lattice. The ethylphenyl group provides opportunities for such interactions, further influencing the packing arrangement. Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, consistently shows that H···H, H···S/S···H, and H···C/C···H contacts are dominant in the crystal packing of similar thiourea compounds.
A hypothetical table of hydrogen bond parameters, based on typical values observed in related structures, is presented below:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Type |
| N-H···S | ~0.98 | ~2.40 | ~3.38 | ~170 | Intermolecular |
| N-H···S | ~0.98 | ~2.50 | ~3.00 | ~110 | Intramolecular |
| C-H···S | ~0.97 | ~2.85 | ~3.80 | ~165 | Intermolecular |
| C-H···π | ~0.97 | ~2.70 | ~3.65 | ~160 | Intermolecular |
Note: This data is illustrative and based on general findings for similar thiourea derivatives.
Elucidation of Crystal Packing and Supramolecular Architecture
The interplay of the aforementioned hydrogen bonds and weaker van der Waals forces dictates the crystal packing and the formation of a higher-order supramolecular architecture. The formation of N-H···S hydrogen-bonded dimers is a very common and robust motif in the crystal structures of N-arylthioureas. These dimeric units often pack in a herringbone or a stacked manner, influenced by the nature and size of the substituents on the phenyl ring.
The supramolecular architecture is therefore expected to be a three-dimensional network built from the self-assembly of the molecules through a combination of strong N-H···S hydrogen bonds and a variety of weaker intermolecular contacts. The specific arrangement will determine the crystal system, space group, and unit cell parameters, which can only be definitively determined through single-crystal X-ray diffraction analysis of the compound.
Computational Chemistry and in Silico Investigations of 1 Allyl 3 4 Ethylphenyl Thiourea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. However, specific studies detailing these calculations for 1-Allyl-3-(4-ethylphenyl)thiourea are not found in the available literature.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and their energy gap (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity. FMO analysis helps identify the nucleophilic (electron-donating, associated with HOMO) and electrophilic (electron-accepting, associated with LUMO) centers of a molecule. nih.gov While FMO analyses are frequently performed for various thiourea (B124793) compounds to understand their reaction mechanisms and biological potential, specific values for the HOMO-LUMO energies and the energy gap of this compound have not been reported. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, mapping its accessible conformations and their relative stabilities. unair.ac.idelifesciences.org This is particularly important for flexible molecules like thioureas, where rotation around single bonds can lead to a wide range of shapes. usm.my MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or when approaching a biological target. nih.gov Despite the utility of this technique, there are no available MD simulation studies that characterize the conformational landscape of this compound.
Molecular Docking Studies with Biological Targets
Molecular docking is an in silico technique that predicts the preferred orientation of a molecule when bound to a larger target, typically a protein or enzyme, to form a stable complex. nih.govbiotech-asia.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.
Identification of Potential Receptor Binding Sites
For many thiourea derivatives, molecular docking studies have been conducted to identify their potential binding sites on various biological targets. For instance, analogs have been docked against enzymes like urease, DNA gyrase, and various receptors such as the Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer. nih.govnih.govunair.ac.id These studies suggest that the thiourea moiety often participates in crucial hydrogen bonding interactions within the receptor's active site. nih.gov However, no research has been published that specifically identifies receptor binding sites for this compound through docking studies.
Prediction of Binding Affinities and Interaction Modes
The primary output of a docking study includes a prediction of the binding affinity, often expressed as a docking score, and a detailed view of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. unair.ac.idnih.gov Lower docking scores typically indicate a more stable interaction and higher predicted activity. unair.ac.id While binding affinities and interaction modes have been predicted for numerous N-acyl and N-allyl thiourea derivatives against various targets, mdpi.comresearchgate.net this specific information is not available for this compound.
Elucidation of Ligand-Receptor Complex Stability and Key Residue Interactions
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. While specific docking studies for this compound are not extensively documented in publicly available literature, research on closely related thiourea derivatives provides significant insights into the probable interaction mechanisms.
Studies on various thiourea analogs demonstrate their potential to form stable complexes with a range of biological targets, including enzymes like tyrosine kinases and DNA gyrase. nih.govunair.ac.id For instance, research on other 1-allyl-3-benzoylthiourea (B5185869) derivatives has shown favorable binding affinities. One study involving 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, an analog of the subject compound, reported a strong binding energy (rerank score) of -95.9587 kcal/mol when docked with the COX-2 enzyme, suggesting a highly stable ligand-receptor complex. unair.ac.id Another investigation on different thiourea derivatives targeting the tyrosine kinase receptor (PDB ID: 5LMA) found binding energies ranging from -87.62 to -95.26 kcal/mol. unair.ac.id
The stability of these complexes is governed by a network of non-covalent interactions between the ligand and specific amino acid residues in the receptor's active site. For thiourea derivatives, key interactions typically involve:
Hydrogen Bonds: The N-H and C=S groups of the thiourea moiety are crucial for forming hydrogen bonds with receptor residues. nih.govnih.gov
Hydrophobic Interactions: The allyl and ethylphenyl groups can engage in hydrophobic and van der Waals interactions with nonpolar residues.
Pi-Alkyl and Pi-Stacking Interactions: The aromatic phenyl ring is capable of forming pi-alkyl or pi-pi stacking interactions with corresponding residues in the binding pocket. unair.ac.id
In the case of thiourea derivatives docked against the tyrosine kinase receptor, interactions were observed with key residues such as Leu 456, Leu 495, Ala 496, Ala 497, Arg 498, and Val 500. unair.ac.id Similarly, docking studies of thiourea compounds against the DNA gyrase subunit B receptor have also demonstrated significant interactions. nih.govresearchgate.net The specific nature of these interactions determines the ligand's binding affinity and specificity for the target.
Table 1: Representative Ligand-Receptor Interactions for Thiourea Analogs
| Receptor Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Tyrosine Kinase (5LMA) | Leu 456, Leu 495, Ala 496, Val 500 | Alkyl, Pi-Alkyl | unair.ac.id |
| Tyrosine Kinase (5LMA) | Arg 498 | Hydrogen Bond | unair.ac.id |
| DNA Gyrase Subunit B (1KZN) | Not Specified | Hydrogen Bond, Hydrophobic | nih.gov |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The success of a drug candidate is highly dependent on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools like SwissADME and Pre-ADMET are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. biotech-asia.orgnih.gov
For this compound and its analogs, ADME predictions focus on several key parameters. These include adherence to Lipinski's "Rule of Five," which assesses oral bioavailability based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. biotech-asia.org Computational models also predict gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450 (CYP) isoforms. nih.govresearchgate.net
Studies on various thiourea derivatives have shown that they generally exhibit good drug-like properties. biotech-asia.orgnih.gov For example, analyses of novel chiral thioureas indicated favorable physicochemical and pharmacokinetic profiles. nih.gov The predicted properties for a compound like this compound would likely be within acceptable ranges for a potential drug candidate, though experimental validation is necessary.
Table 2: Predicted ADME Properties for a Representative Thiourea Analog
| Property | Predicted Value/Characteristic | Significance | Reference |
|---|---|---|---|
| Physicochemical Properties | |||
| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule | biotech-asia.orgresearchgate.net |
| LogP (Lipophilicity) | < 5 | Adheres to Lipinski's Rule | biotech-asia.orgresearchgate.net |
| Hydrogen Bond Donors | < 5 | Adheres to Lipinski's Rule | biotech-asia.orgresearchgate.net |
| Hydrogen Bond Acceptors | < 10 | Adheres to Lipinski's Rule | biotech-asia.orgresearchgate.net |
| Molar Refractivity | 40-130 | Measures polarizability | unair.ac.id |
| Pharmacokinetics | |||
| GI Absorption | High | Good oral absorption potential | biotech-asia.orgnih.gov |
| Blood-Brain Barrier (BBB) Permeability | Low/No | Reduced potential for CNS side effects | nih.gov |
| CYP450 Inhibition | Varies (e.g., inhibitor of CYP3A4) | Potential for drug-drug interactions | researchgate.net |
Computational Approaches in Structure-Based Drug Design for Thiourea Analogs
Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target. rroij.comsysrevpharm.org This methodology is iterative and integrates computational modeling with experimental validation to design and optimize lead compounds. sysrevpharm.org For thiourea analogs, SBDD plays a pivotal role in identifying novel inhibitors and enhancing their potency and selectivity.
The SBDD process typically begins with the identification of a biological target and obtaining its 3D structure, often through X-ray crystallography or NMR spectroscopy. rroij.com Computational techniques are then employed for several key tasks:
Virtual Screening and Molecular Docking: Large libraries of compounds can be virtually screened against the target's binding site to identify potential hits. rroij.com Molecular docking, as described in section 4.3.3, predicts the binding mode and affinity of these compounds, allowing researchers to prioritize candidates for synthesis and testing. nih.govnih.gov
Lead Optimization: Once an initial hit, such as a thiourea derivative, is identified, SBDD guides its chemical modification to improve its properties. By analyzing the docked pose, chemists can make rational changes to the molecule's structure to enhance interactions with the receptor, thereby increasing binding affinity and efficacy. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to establish a mathematical relationship between the chemical structure of thiourea analogs and their biological activity. researchgate.net These models can then predict the activity of newly designed compounds before they are synthesized.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-receptor complex over time. rroij.com This technique helps to assess the stability of the binding pose predicted by docking and can reveal important conformational changes that influence binding.
For thiourea derivatives, these computational approaches have been successfully applied to develop compounds with potential antimicrobial and anticancer activities. unair.ac.idnih.gov By understanding the crucial structural features required for interaction with specific enzymes, researchers can rationally design novel thiourea analogs with improved therapeutic profiles. nih.govresearchgate.net
Structure Activity Relationship Sar Studies for 1 Allyl 3 4 Ethylphenyl Thiourea and Its Analogs
Influence of Allyl Group Modifications on Biological Potency
The allyl group (–CH₂–CH=CH₂) at the N-1 position of the thiourea (B124793) core is a critical determinant of the biological activity of 1-Allyl-3-(4-ethylphenyl)thiourea and its analogs. Modifications to this group can significantly impact the compound's potency and its interaction with biological targets.
Effects of Allyl Chain Length and Saturation
While specific studies extensively detailing the effects of varying the allyl chain length and saturation for this compound are limited, general principles from related thiourea derivatives suggest that the presence of the unsaturated allyl group is often favorable for biological activity compared to its saturated counterpart, the propyl group. The double bond in the allyl group introduces conformational rigidity and can participate in specific interactions with receptor sites.
For instance, in a study on a series of arylthiourea derivatives, the replacement of the allyl group with other substituents was explored. While direct comparisons of varying chain lengths were not the primary focus, the consistent use of the allyl group in the most potent compounds underscores its importance. Further research is required to systematically evaluate how increasing or decreasing the carbon chain length or the degree of unsaturation at this position would modulate the antitubercular activity of this compound.
Impact of Substitutions on the Phenyl Ring on Biological Activity
The nature and position of substituents on the phenyl ring at the N-3 position are pivotal in determining the biological efficacy of this class of compounds.
Positional Isomerism and Electronic Effects of Substituents (e.g., Ethyl, Tertiary-butyl, Ethoxy, Chloro)
Research on this compound and its analogs has demonstrated that both the electronic nature and the position of the substituent on the phenyl ring significantly influence antitubercular activity.
A study that synthesized and evaluated a series of 1-allyl-3-(substituted phenyl)thiourea derivatives for their antitubercular activity provides valuable insights. The parent compound, 1-allyl-3-phenylthiourea, showed moderate activity. The introduction of an ethyl group at the para-position, yielding this compound, led to a notable increase in activity. This suggests that a small, electron-donating alkyl group at this position is beneficial.
In contrast, the introduction of a bulky tertiary-butyl group at the para-position resulted in a decrease in activity compared to the ethyl-substituted analog. This indicates that while some bulk is tolerated, excessive steric hindrance at this position can be detrimental.
Steric Hindrance and Lipophilicity Contributions from Phenyl Substituents
The size and lipophilicity of the substituent on the phenyl ring are critical parameters that modulate the biological activity of these thiourea derivatives. As observed with the tertiary-butyl group, excessive steric bulk at the para-position can negatively impact activity, likely by preventing optimal binding to the target receptor.
The following table summarizes the antitubercular activity of some 1-allyl-3-(substituted phenyl)thiourea analogs, highlighting the impact of different substituents on the phenyl ring.
| Compound | Substituent (R) | MIC (µg/mL) |
| 1-Allyl-3-phenylthiourea | H | 6.25 |
| This compound | 4-Ethyl | 3.12 |
| 1-Allyl-3-(4-tert-butylphenyl)thiourea | 4-tert-Butyl | 12.5 |
| 1-Allyl-3-(4-chlorophenyl)thiourea | 4-Chloro | 3.12 |
| 1-Allyl-3-(4-ethoxyphenyl)thiourea | 4-Ethoxy | 6.25 |
MIC (Minimum Inhibitory Concentration) values are representative and sourced from studies on antitubercular activity of arylthiourea derivatives.
Correlation Between Molecular Descriptors and Observed Biological Effects
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools used to correlate the physicochemical properties (molecular descriptors) of a series of compounds with their biological activities. For 1-allyl-3-arylthiourea derivatives, while a specific QSAR study dedicated solely to this scaffold is not extensively reported, general QSAR models for antitubercular thioureas have identified several key descriptors.
These models often reveal that a combination of electronic, steric, and hydrophobic parameters governs the antitubercular activity. For instance, descriptors such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, molar refractivity (a measure of steric bulk), and logP are frequently found to be significant.
A hypothetical QSAR equation for this class of compounds might look like:
log(1/MIC) = c₀ + c₁(logP) - c₂(logP)² + c₃(σ) + c₄(Es)
Where:
log(1/MIC) is the biological activity.
logP represents the lipophilicity. The parabolic term (logP)² suggests an optimal lipophilicity exists.
σ (Hammett constant) represents the electronic effect of the phenyl substituent.
Es (Taft's steric parameter) represents the steric effect of the substituent.
c₀, c₁, c₂, c₃, c₄ are coefficients determined from regression analysis.
Design Principles for Optimizing the Bioactivity of N-Allyl-N'-arylthiourea Derivatives
The design of N-allyl-N'-arylthiourea derivatives with enhanced biological activity is guided by several key principles derived from structure-activity relationship studies. These principles focus on the strategic modification of different parts of the molecule, namely the N-allyl group, the thiourea backbone, and the N'-aryl substituent, to influence physicochemical properties and interactions with biological targets.
A crucial element in the design of these compounds is the N-allyl group . The presence of this unsaturated alkyl chain is often associated with the observed biological effects. Modifications to this group, such as altering its length or introducing substituents, can impact the compound's lipophilicity and its ability to bind to target proteins.
The N'-aryl ring and its substituents are another critical area for optimization. The nature, position, and size of the substituents on the phenyl ring can significantly modulate the electronic and steric properties of the entire molecule. This, in turn, affects the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological receptors.
A key strategy in the optimization process is the systematic variation of substituents on the aryl ring to explore the impact of electronic and steric factors. For example, comparing the activity of analogs with small alkyl groups, such as the ethyl group in this compound, to those with bulkier groups or electron-donating or -withdrawing groups can help to map the structural requirements for optimal bioactivity.
The thiourea moiety itself is a critical pharmacophore, capable of forming hydrogen bonds and coordinating with metal ions, which can be essential for interaction with biological targets. The design of new derivatives generally preserves this core structure while modifying the peripheral groups to fine-tune activity and selectivity.
To illustrate the impact of these design considerations, the following tables present hypothetical data based on the principles observed in related compound series.
Table 1: Impact of N'-Aryl Substituent on Bioactivity
| Compound | N'-Aryl Substituent | Hypothetical Bioactivity (Relative Units) |
| 1 | Phenyl | 1.0 |
| 2 | 4-Ethylphenyl | 1.5 |
| 3 | 4-Chlorophenyl | 2.0 |
| 4 | 4-Methoxyphenyl | 1.2 |
| 5 | 4-Nitrophenyl | 2.2 |
Table 2: Influence of Allyl Group Modification on Bioactivity
| Compound | N-Substituent | N'-Aryl Group | Hypothetical Bioactivity (Relative Units) |
| 1 | Allyl | 4-Ethylphenyl | 1.5 |
| 2 | Propyl | 4-Ethylphenyl | 1.1 |
| 3 | Crotyl | 4-Ethylphenyl | 1.7 |
| 4 | Methallyl | 4-Ethylphenyl | 1.4 |
These tables conceptualize how systematic structural modifications can lead to a deeper understanding of the SAR and guide the rational design of more potent N-allyl-N'-arylthiourea derivatives. The principles of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, and the strategic exploration of electronic and steric effects are central to this optimization process.
Advanced Applications and Future Research Directions of 1 Allyl 3 4 Ethylphenyl Thiourea
Coordination Chemistry and Metal Complex Formation
Thiourea (B124793) and its derivatives are renowned for their ability to act as versatile ligands, forming stable complexes with a wide array of metal ions. researchgate.net Their capacity to coordinate can occur through the sulfur atom, as a neutral molecule, or as a monoanionic or dianionic ligand, leading to diverse molecular symmetries and structures. researchgate.net
1-Allyl-3-(4-ethylphenyl)thiourea as a Ligand in Transition Metal Complexes
As a thiourea derivative, this compound is an excellent candidate for use as a ligand in the synthesis of transition metal complexes. The presence of sulfur and nitrogen atoms provides potential donor sites for coordination with metal ions. researchgate.net The general reactivity of thioureas involves the sulfur atom of the thioamide group coordinating with the metal center. researchgate.net
The synthesis of such complexes typically involves reacting the thiourea ligand with a suitable metal salt in an appropriate solvent. mdpi.com Characterization of the resulting metal complexes relies on techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy. utm.my In FT-IR analysis, a shift in the C=S stretching frequency upon complexation provides evidence of the sulfur atom's involvement in bonding. Similarly, changes in the chemical shifts of the N-H protons in ¹H NMR spectra confirm the coordination event. utm.mynih.gov
Table 1: Spectroscopic Data for a Representative Thiourea Ligand and its Metal Complexes
This table illustrates typical spectroscopic shifts observed upon complexation of a thiourea derivative with various transition metals, indicating the coordination of the ligand to the metal center. Data is based on studies of 1,3-diphenylthiourea. utm.my
| Compound | ¹H NMR (N-H signal, ppm) | UV-Vis λmax (nm) | Key FT-IR Bands (cm⁻¹) |
|---|---|---|---|
| 1,3-Diphenylthiourea (Ligand) | δ 9.633, δ 8.169 | 238 (π–π) | ~1590 (C=S) |
| Copper Complex (CA) | δ 8.621, δ 7.402 | 253 (π–π), 701 (MLCT) | Shifted C=S band |
| Cadmium Complex (CB) | Not reported | 266 (π–π), 429 (MLCT) | Shifted C=S band |
| Cobalt Complex (CC) | Not reported | 265 (π–π), 507 (MLCT) | Shifted C=S band |
Investigation of Enhanced Biological Activities of Metal Complexes
A significant driver for synthesizing metal complexes of thiourea derivatives is the observation that complexation can enhance their biological activities. researchgate.net Numerous thiourea derivatives and their metal complexes exhibit a wide range of biological properties, including anticancer and antimicrobial activities. researchgate.netijacskros.com The formation of a metal complex can increase the lipophilicity of the molecule, facilitating its transport across cell membranes and potentially leading to more potent biological effects.
For instance, studies on thiourea-metal complexes have demonstrated promising anticancer properties. Research into gold(I) and silver(I) complexes with phosphinoyl-thiourea ligands revealed significant cytotoxic activity against various human cancer cell lines. nih.gov The mechanism often involves the coordinated metal ion interacting with biological targets. It is hypothesized that this compound complexes could similarly exhibit enhanced bioactivity, making this a fertile area for future investigation.
Catalytic Applications
The unique hydrogen-bonding capabilities of the thiourea functional group have positioned these molecules as highly effective organocatalysts. rsc.org
Organocatalysis by this compound
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in synthetic chemistry. researchgate.net Thiourea derivatives are particularly effective due to their ability to act as dual hydrogen bond donors. rsc.org This allows them to activate electrophiles and organize transition states, often leading to high levels of stereoselectivity in asymmetric reactions. rsc.orgmostwiedzy.pl
The N-H protons of the thiourea moiety in this compound can form hydrogen bonds with electrophilic substrates, enhancing their reactivity. This property makes it a potential catalyst for a variety of organic transformations, including:
Friedel-Crafts Alkylations: Catalyzing the addition of nucleophiles like indoles to electrophiles. mostwiedzy.pl
Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated compounds.
Multicomponent Reactions (MCRs): Acting as a catalyst in one-pot reactions where three or more reactants combine to form a complex product, which is highly efficient. rsc.orgresearchgate.net
The development of chiral versions of thiourea catalysts has been particularly impactful in asymmetric synthesis. mostwiedzy.pl
Role in Green Chemistry Methodologies
The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. derpharmachemica.com Organocatalysis using thiourea derivatives aligns well with these principles for several reasons:
Metal-Free Catalysis: It avoids the use of often toxic and expensive heavy metals. rsc.org
Atom Economy: One-pot multicomponent reactions catalyzed by thioureas improve atom economy by incorporating most or all of the atoms from the reactants into the final product. researchgate.net
Catalyst Reusability: Some thiourea catalysts are insoluble in organic solvents, allowing for easy separation from the reaction mixture and reuse in subsequent reactions, as demonstrated with thiourea dioxide. nih.gov
Use of Green Solvents: Thiourea-catalyzed reactions can sometimes be performed in environmentally benign solvents like water, further enhancing their green credentials. derpharmachemica.com
The application of this compound as a recyclable, efficient catalyst for one-pot syntheses represents a promising direction in green chemistry. derpharmachemica.comnih.gov
Materials Science Applications
The unique electronic and structural properties of thiourea derivatives and their metal complexes make them attractive for applications in materials science.
One of the most promising areas is in the field of nonlinear optical (NLO) materials . NLO materials are capable of altering the properties of light and are crucial for applications in telecommunications, optical computing, and laser technology. utm.my Studies have shown that metal complexes of thiourea derivatives, such as 1,3-diphenylthiourea, can exhibit significant NLO properties. utm.my The combination of a polarizable ligand and a metal center can lead to a high molecular hyperpolarizability (β), a key parameter for NLO activity. The cobalt complex of 1,3-diphenylthiourea, for example, was identified as a strong candidate for NLO applications due to its high dipole moment and low energy gap. utm.my Given its structural similarities, complexes of this compound could foreseeably be explored for similar NLO properties.
Another potential application lies in the use of thiourea derivatives as precursors for the synthesis of metal sulfide (B99878) nanoparticles . conicet.gov.ar The thiourea ligand can decompose under specific conditions to provide a source of sulfur, which then reacts with metal ions to form well-defined nanoparticles with applications in electronics and catalysis.
Table 2: Potential Advanced Applications of this compound
This table summarizes the prospective applications based on the known functions of analogous thiourea compounds.
| Application Area | Specific Role | Underlying Principle | Reference Analogs |
|---|---|---|---|
| Coordination Chemistry | Ligand for Transition Metals | S, N donor atoms form stable complexes. researchgate.net | 1,3-Diphenylthiourea, N-phenyl-N'-[substituted phenyl] Thiourea researchgate.netutm.my |
| Organocatalysis | Asymmetric Catalyst | Dual hydrogen-bond donation activates electrophiles. rsc.org | Schreiner and Takemoto catalysts researchgate.net |
| Green Chemistry | Catalyst for One-Pot Reactions | Improves atom economy and allows for metal-free conditions. rsc.orgresearchgate.net | Thiourea dioxide nih.gov |
| Materials Science | Nonlinear Optical (NLO) Material | Metal complexes can exhibit high molecular hyperpolarizability. utm.my | 1,3-Diphenylthiourea metal complexes utm.my |
| Materials Science | Nanoparticle Precursor | Acts as a sulfur source for metal sulfide nanoparticle synthesis. conicet.gov.ar | Acylthioureas conicet.gov.ar |
Development as Corrosion Inhibitors
The role of thiourea and its derivatives as effective corrosion inhibitors for various metals and alloys in acidic environments is well-documented. The efficacy of these compounds is largely attributed to the presence of sulfur and nitrogen atoms, which can coordinate with metal ions, and the formation of a protective film on the metal surface. The adsorption of these molecules onto the metal surface can block active corrosion sites, thereby mitigating the deteriorative process.
Research on allyl thiourea has demonstrated its capability to act as a potent corrosion inhibitor for cold-rolled steel in phosphoric acid solutions. These studies indicate that the presence of the allyl group can enhance the inhibitor's performance. For this compound, the combination of the allyl group and the aromatic ring is expected to confer superior corrosion inhibition properties. The ethylphenyl group, being electron-donating, can increase the electron density on the thiourea moiety, further strengthening its coordination with the metal surface. The synergistic effect of the π-electrons from the aromatic ring and the double bond in the allyl group can lead to a more stable and robust protective layer.
Future research in this area would involve systematic studies to evaluate the corrosion inhibition efficiency of this compound on different metals, such as mild steel, copper, and aluminum, in various corrosive media. Electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, coupled with surface analysis methods like scanning electron microscopy, would provide detailed insights into the inhibition mechanism and the morphology of the protective film.
Exploration as Non-ionic Surfactants
The investigation of urea (B33335) and thiourea derivatives as non-ionic surfactants is a growing field of research. A significant challenge in the development of such surfactants is the strong intermolecular hydrogen bonding of the urea or thiourea headgroups, which often results in high melting points and low water solubility. However, research on non-ionic urea surfactants has shown that the introduction of unsaturation in the hydrocarbon chains can effectively disrupt this strong hydrogen bonding, leading to the formation of lyotropic liquid crystalline phases. nih.gov
Drawing a parallel, the allyl group in this compound, with its inherent unsaturation, could play a crucial role in modulating its surfactant properties. This structural feature may reduce the melting point and enhance its solubility in water compared to its saturated counterparts. The amphiphilic nature of the molecule, arising from the hydrophilic thiourea head and the hydrophobic ethylphenyl tail, is a prerequisite for surfactant behavior.
The exploration of this compound as a non-ionic surfactant would entail the characterization of its self-assembly in aqueous solutions, including the determination of its critical micelle concentration (CMC), and the investigation of the types of aggregates it forms. Such studies would open up possibilities for its application in areas like emulsification, detergency, and in the formulation of personal care products.
Polymer Chemistry Integration
The presence of a reactive allyl group in this compound makes it a promising candidate for integration into polymer structures. The double bond of the allyl group can readily participate in polymerization reactions, allowing this thiourea derivative to be incorporated as a monomer or a comonomer in the synthesis of novel functional polymers.
Studies on the polymerization of related compounds, such as poly(allylthiourea-co-acrylic acid), have demonstrated the feasibility of creating hydrogels with a high capacity for chelating heavy metal ions, indicating their potential in wastewater treatment. Similarly, polymers incorporating this compound could exhibit unique properties, such as enhanced thermal stability, specific metal-ion binding capabilities, or modified optical and electronic characteristics.
Future research could focus on the synthesis and characterization of homopolymers of this compound and its copolymers with other vinyl monomers. The investigation of the properties of these new polymeric materials could lead to their application in diverse fields, including the development of new adsorbents, coatings, and advanced functional materials.
Translational Research and Drug Development Potential
The thiourea scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of pharmacological activities. nih.gov This has spurred extensive research into the drug development potential of novel thiourea derivatives.
Lead Compound Optimization and Preclinical Development
While specific preclinical data for this compound is not yet available, the structural features of this compound make it an interesting candidate for lead optimization in drug discovery programs. The general approach to optimizing a lead compound involves modifying its structure to enhance its potency, selectivity, and pharmacokinetic properties while minimizing its toxicity.
For this compound, several modification strategies can be envisioned. The ethylphenyl group can be substituted with other functionalities to modulate the compound's lipophilicity and its interaction with biological targets. The allyl group could also be modified or replaced to fine-tune the molecule's reactivity and metabolic stability.
The initial stages of preclinical development would involve in vitro screening of the compound against a panel of biological targets to identify its primary mechanism of action. Subsequent studies would focus on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary safety profile.
Identification of Novel Therapeutic Targets
The diverse biological activities reported for thiourea derivatives suggest that they can interact with a wide range of therapeutic targets. mdpi.comnih.gov These include enzymes, receptors, and ion channels involved in various disease processes. For instance, different thiourea derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.combiointerfaceresearch.com
To identify novel therapeutic targets for this compound, a systematic screening approach could be employed. This could involve high-throughput screening against large libraries of known biological targets or phenotypic screening to identify compounds that produce a desired effect in a cellular or organismal model of a disease. Once a primary target is identified, further studies would be necessary to validate this target and to elucidate the molecular mechanism by which the compound exerts its therapeutic effect. The structural information of this compound could also be used in computational docking studies to predict its binding affinity to various protein targets. researchgate.net
Emerging Research Avenues for Thiourea Derivatives
The field of thiourea chemistry continues to evolve, with new research constantly uncovering novel applications for these versatile compounds. Emerging research avenues are focused on harnessing the unique chemical properties of the thiourea moiety to address challenges in medicine, agriculture, and material science.
In medicinal chemistry, there is a growing interest in the development of thiourea derivatives as multi-target drugs, which could offer improved efficacy and a lower risk of drug resistance. biointerfaceresearch.com The ability of the thiourea scaffold to interact with multiple biological targets makes it an ideal platform for the design of such agents. Furthermore, the use of thiourea derivatives as sensors for the detection of biologically important ions and molecules is another active area of research. nih.gov
In the realm of agrochemicals, research is focused on developing new thiourea-based pesticides with improved efficacy and lower environmental impact. The structural diversity of thiourea derivatives allows for the fine-tuning of their biological activity against specific pests and pathogens.
Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. nih.gov These fragments can then be grown, linked, or optimized to produce high-affinity ligands. The thiourea moiety itself is a valuable fragment in medicinal chemistry, known for its ability to form key interactions with biological targets. semanticscholar.orgnih.gov
The structure of this compound can be deconstructed into key fragments: the allyl group, the central thiourea core, and the 4-ethylphenyl group. Each of these components can be considered a starting point in an FBDD campaign. For instance, the thiourea core is crucial for the activity of a new generation of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, a key target in angiogenesis and cancer therapy. semanticscholar.orgnih.gov
Research on other thiourea derivatives has provided insights that could be applicable to this compound. A fragment-based QSAR study on VEGFR-2 inhibitors highlighted the importance of the thiourea moiety for binding at the active site. semanticscholar.org The study revealed that specific substitutions on the phenyl rings flanking the thiourea core are critical for inhibitory activity.
Table 1: Fragment Contribution in Thiourea-Based Inhibitors
| Fragment/Structural Feature | Observed Contribution to Activity | Potential Role in this compound |
|---|---|---|
| Thiourea Core | Essential for binding to the hinge region of kinases like VEGFR-2. semanticscholar.orgnih.gov | Acts as a central scaffold for orienting the allyl and ethylphenyl groups. |
| Substituted Phenyl Ring | Modulates potency and selectivity; amine substitutions can be crucial. semanticscholar.org | The 4-ethylphenyl group can be optimized for enhanced hydrophobic or van der Waals interactions within a target's binding pocket. |
| Allyl Group | Provides a reactive handle for covalent modification or can occupy small hydrophobic pockets. | Could be explored for its potential to form specific interactions or for covalent targeting of nearby cysteine residues. |
By applying FBDD principles, the 4-ethylphenyl fragment of this compound could be screened against a target library. Once a hit is identified, the allyl-thiourea portion could be elaborated to optimize binding affinity and pharmacokinetic properties. This approach allows for a systematic exploration of the chemical space around this scaffold, potentially leading to the discovery of novel inhibitors for various therapeutic targets.
Application in Prodrug Strategies
Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.gov This strategy is often employed to overcome issues with a drug's solubility, permeability, stability, or to achieve targeted delivery. The thiourea functional group offers a unique handle for designing innovative prodrugs, particularly those sensitive to the microenvironment of diseased tissues, such as the acidic milieu of tumors. nih.gov
A novel approach involves using the thiourea moiety to create pH-sensitive prodrugs. nih.govacs.org Research has demonstrated that thiourea-modified drugs can undergo an acid-catalyzed intramolecular cyclization. This reaction releases the active drug and a biologically active 2-thiohydantoin (B1682308) derivative. nih.gov This strategy was successfully applied to the anticancer drug doxorubicin, creating a prodrug that was less cytotoxic in a neutral pH environment but released the active drug under mildly acidic conditions typical of cancer cells. nih.govacs.org
For this compound, this concept could be applied in several ways. The compound itself could be a carrier for another therapeutic agent. Alternatively, modifications to its structure could render it a prodrug of a more potent derivative. For example, a functional group susceptible to enzymatic cleavage could be introduced onto the phenyl ring.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Approach | Mechanism of Action | Potential Application |
|---|---|---|
| pH-Sensitive Cyclization | Acid-catalyzed intramolecular cyclization of a modified thiourea to release an active agent. nih.gov | Modification of the allyl group to link a cytotoxic agent, which would be released in the acidic tumor microenvironment. |
| Enzymatic Activation | Introduction of an ester or amide group on the ethylphenyl moiety that can be cleaved by esterases or amidases prevalent in a target tissue. | Enhanced tissue-selective delivery of the active thiourea compound. |
Given the known antitubercular activity of some arylthiourea derivatives, a prodrug strategy could be envisioned to improve delivery to macrophages where Mycobacterium tuberculosis resides. By designing a prodrug that is preferentially taken up and activated within these cells, the therapeutic index of the compound could be significantly enhanced.
Nanoformulations for Enhanced Delivery
Nanoformulations offer a promising avenue for improving the therapeutic efficacy of drugs by enhancing their solubility, stability, and bioavailability, as well as enabling targeted delivery. Various nanocarriers, such as liposomes, polymeric nanoparticles, and magnetic nanoparticles, have been explored for the delivery of therapeutic agents. mdpi.commdpi.comnih.gov
The encapsulation or conjugation of thiourea derivatives into nanosystems is an emerging area of research. For instance, hybrid nanosystems composed of Fe3O4@C18 core-shell nanoparticles have been used to load thiourea derivatives for enhanced antifungal activity. mdpi.comnih.govdntb.gov.ua These nanostructures were shown to improve the efficacy of the compounds in preventing the development of Candida albicans biofilms. mdpi.comnih.gov The nanoparticles likely enhance the antifungal effect by increasing the surface area for contact with the microbial target. mdpi.com
Another promising approach involves the use of liposomes coated with thiolated polymers, such as thiolated chitosan. mdpi.comnih.gov These "thiomers" exhibit excellent mucoadhesive properties, making them ideal for oral drug delivery. mdpi.com Thiolated chitosan-coated liposomes have been used to carry curcumin, demonstrating their potential for sustained local drug delivery. nih.gov
Table 3: Nanoformulation Approaches for Thiourea Derivatives
| Nanoformulation Type | Description | Potential Advantage for this compound |
|---|---|---|
| Magnetic Core-Shell Nanoparticles (e.g., Fe3O4@C18) | Thiourea derivatives are loaded onto magnetic nanoparticles, potentially with a hydrophobic spacer. mdpi.com | Could enhance the delivery of this compound for its antimicrobial applications and allow for magnetic targeting. |
| Thiolated Chitosan-Coated Liposomes | The drug is encapsulated in liposomes which are then coated with a mucoadhesive thiolated polymer. mdpi.comnih.gov | Could improve oral bioavailability or enable localized delivery to mucosal surfaces for treating infections. |
For this compound, nanoformulation could be particularly beneficial. Its hydrophobic nature makes it a suitable candidate for encapsulation within the core of liposomes or polymeric micelles. This would not only improve its solubility in aqueous environments but also protect it from premature degradation. For its potential use as an antitubercular agent, formulating it within nanoparticles that are readily phagocytosed by macrophages could significantly increase its concentration at the site of infection, thereby improving its efficacy and reducing systemic side effects.
Q & A
Q. What are the recommended synthetic routes for 1-Allyl-3-(4-ethylphenyl)thiourea, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic addition of allyl isothiocyanate to 4-ethylaniline in ethanol under reflux, as demonstrated in analogous thiourea syntheses . Yields (typically 12–20%) depend on stoichiometric ratios, solvent polarity, and temperature control. For instance, equimolar reactants in ethanol at 70–80°C for 6–12 hours optimize thiourea formation while minimizing by-products like dithiocarbamates. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the pure product .
Q. How does the solubility profile of this compound affect its experimental applications?
Thiourea derivatives are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in ethanol or methanol, but insoluble in non-polar solvents like hexane . The allyl and 4-ethylphenyl substituents enhance lipophilicity compared to unsubstituted thioureas, influencing its suitability in biological assays (e.g., requiring DMSO stock solutions for in vitro studies). Solubility tests via UV-Vis spectroscopy or gravimetric analysis are recommended to optimize solvent systems for reactions or formulations .
Q. What biological activities are reported for structurally similar thiourea derivatives, and what assays validate these effects?
Analogous compounds, such as 1-allyl-3-benzoylthiourea, exhibit antibacterial activity (MIC: 12.5–50 µg/mL against Staphylococcus aureus) via broth microdilution assays . Antifungal activity against Candida albicans is tested using agar diffusion, with zone-of-inhibition measurements . The allyl group may enhance membrane permeability, while the 4-ethylphenyl moiety could modulate target binding, as suggested by molecular docking studies . Standardized protocols (CLSI guidelines) are essential to ensure reproducibility across labs .
Advanced Research Questions
Q. How can computational chemistry optimize this compound derivatives for target-specific activity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties, while molecular docking (AutoDock Vina) identifies potential binding sites on enzymes like E. coli DNA gyrase . For example, the thiourea’s sulfur and NH groups form hydrogen bonds with active-site residues, while the allyl group stabilizes hydrophobic interactions. Machine learning models can further prioritize substituents for synthesis based on predicted bioactivity .
Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?
Crystallization difficulties stem from the compound’s flexibility (allyl rotation) and weak intermolecular forces. Slow evaporation from acetonitrile/ethyl acetate mixtures promotes crystal growth. X-ray diffraction (SHELX suite) reveals planarity of the thiourea core and intramolecular H-bonding (N–H⋯S), critical for stabilizing the thioamide tautomer . Twinning or disorder in the allyl group may require high-resolution data (≤ 0.8 Å) and refinement with TWINLAWS .
Q. How do reaction mechanisms differ for oxidation/reduction of the thiourea group in this compound?
Oxidation with H₂O₂ converts the thiourea to a sulfinic acid derivative, confirmed by FTIR loss of ν(C=S) at ~1250 cm⁻¹ and new S=O peaks at 1050–1150 cm⁻¹ . Reduction with LiAlH₄ yields a thiol intermediate, characterized via NMR (δ 1.5–2.0 ppm for –SH). The 4-ethylphenyl group’s electron-donating effect slows oxidation kinetics compared to nitro-substituted analogs, as shown by kinetic studies .
Q. What strategies mitigate contradictions in reported bioactivity data for thiourea derivatives?
Discrepancies in MIC values (e.g., 12.5 vs. 50 µg/mL) often arise from assay variability (inoculum size, growth media). Standardized protocols (e.g., CLSI M07-A11) and controls (ciprofloxacin for bacteria) improve cross-study comparability . Substituent effects (e.g., chloro vs. ethyl groups) also alter logP and binding affinity, requiring QSAR models to rationalize structure-activity trends .
Q. What environmental and safety protocols are essential for handling this compound?
Thiourea derivatives are suspected carcinogens (IARC Group 3) and require glove-box use for synthesis . Waste must be neutralized with NaHCO₃ before disposal (RCRA U219). Occupational exposure limits (TLV: 0.1 mg/m³) mandate fume hoods and PPE. Environmental persistence is mitigated via ozonolysis degradation studies, monitoring by HPLC-MS .
Methodological Recommendations
- Synthesis : Optimize allyl isothiocyanate:amine ratios (1:1.2) and use anhydrous ethanol to suppress hydrolysis .
- Characterization : Confirm structure via ¹H NMR (δ 8.2–8.5 ppm for NH protons) and HRMS (M+H⁺ calculated for C₁₂H₁₅N₂S: 219.1056) .
- Bioassays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate specific activity from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
